pyridin-3-yl2,2,2-trifluoroethylcarbonate
Description
The rational design of reagents and building blocks is a cornerstone of modern synthetic chemistry. The title compound, pyridin-3-yl 2,2,2-trifluoroethylcarbonate, is a prime example of a molecule engineered to leverage the distinct chemical properties of its components. The pyridinyl group offers a basic nitrogen atom and an aromatic system, influencing reactivity and providing a handle for further functionalization. The 2,2,2-trifluoroethyl group, with its potent electron-withdrawing trifluoromethyl moiety, can profoundly alter the electronic nature and stability of the molecule. Finally, the carbonate linkage serves as a versatile functional group, known for its role as a protecting group and its reactivity in a variety of organic transformations. The synergy of these three components positions pyridin-3-yl 2,2,2-trifluoroethylcarbonate as a potentially valuable tool for synthetic chemists.
The pyridine (B92270) ring is a ubiquitous heterocyclic scaffold found in a vast array of naturally occurring compounds, pharmaceuticals, and agrochemicals. rsc.org Its presence in a molecule can significantly influence biological activity, metabolic stability, and pharmacokinetic properties. rsc.org In the realm of organic synthesis, the pyridine moiety is prized for several key reasons. The nitrogen atom imparts basicity and nucleophilicity, allowing it to act as a catalyst or a ligand in metal-catalyzed reactions. unimi.itresearchgate.net Palladium(II) complexes featuring pyridine derivatives, for instance, have demonstrated efficacy as catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.org
The electronic nature of the pyridine ring, being more electron-deficient than benzene, influences its reactivity in substitution reactions. This property makes it a valuable component in the design of complex molecular architectures. ontosight.ai The pyridine scaffold is a fundamental component in over 7,000 existing drug molecules of medicinal importance. rsc.org
| Feature of Pyridinyl Moiety | Significance in Organic Synthesis | Example Application |
|---|---|---|
| Basicity and Nucleophilicity | Acts as a catalyst, base, or nucleophile in reactions. | Catalysis of acylation reactions. |
| Ligand for Metal Catalysis | Coordinates with transition metals to facilitate cross-coupling and other reactions. unimi.itacs.org | Palladium-catalyzed Suzuki and Heck couplings. acs.org |
| Electron-Deficient Aromatic Ring | Influences regioselectivity in substitution reactions. | Synthesis of substituted heteroaromatic compounds. |
| Biologically Active Scaffold | Core structure in many pharmaceuticals and agrochemicals. rsc.org | Development of new therapeutic agents. ontosight.ainih.gov |
The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, into organic molecules is a widely employed strategy in medicinal chemistry and materials science. mdpi.commdpi.comnih.gov The trifluoromethyl group possesses a unique combination of properties that can dramatically alter the characteristics of a parent molecule. mdpi.comwikipedia.org Its high electronegativity makes it a strong electron-withdrawing group, which can influence the acidity of nearby functional groups and the reactivity of the molecule as a whole. wikipedia.org
Furthermore, the trifluoromethyl group is known to enhance the lipophilicity of a compound, which can improve its membrane permeability and oral bioavailability—critical factors in drug design. mdpi.comwechemglobal.com The metabolic stability of molecules is also often increased by the presence of a -CF3 group, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. mdpi.com This strategic incorporation of trifluoromethyl groups has been instrumental in the development of numerous successful pharmaceutical agents. wikipedia.org
| Property of Trifluoromethyl Group | Impact on Molecular Properties | Application in Synthesis and Drug Design |
|---|---|---|
| High Electronegativity | Strong electron-withdrawing effect, increases acidity of neighboring groups. wikipedia.org | Modulation of reactivity and pKa. |
| Increased Lipophilicity | Enhances solubility in nonpolar solvents and ability to cross cell membranes. mdpi.com | Improved pharmacokinetic profiles of drug candidates. wechemglobal.com |
| Metabolic Stability | Resistance to oxidative metabolism due to the strong C-F bond. mdpi.com | Longer in vivo half-life of pharmaceuticals. |
| Bioisosteric Replacement | Can replace methyl or chloro groups to fine-tune steric and electronic properties. wikipedia.org | Optimization of lead compounds in drug discovery. |
The carbonate functional group is a versatile entity in organic chemistry, serving multiple roles in complex synthetic sequences. wikipedia.orgwikipedia.orgspectroscopyonline.com Organic carbonates are recognized as green reagents due to their low toxicity and high biodegradability. researchgate.net One of their most common applications is as protecting groups for alcohols and phenols. organic-chemistry.orguchicago.edu The carbonate can be readily installed and subsequently cleaved under specific conditions, often with high selectivity, making it an invaluable tool for multi-step syntheses. organic-chemistry.org
Beyond their role in protection, carbonates are reactive intermediates that can participate in a variety of transformations. researchgate.net They can undergo transesterification, allowing for the interconversion of different carbonate esters. wikipedia.org Additionally, organic carbonates can serve as precursors for the synthesis of other functional groups and have been employed in the preparation of ureas, carbamates, and other valuable compounds. The reactivity of carbonates can be tuned by the nature of the attached groups; for instance, electron-withdrawing groups, such as the 2,2,2-trifluoroethyl group in the title compound, can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netnih.gov
| Utility of Carbonate Functional Group | Description | Synthetic Application |
|---|---|---|
| Protecting Group | Temporarily masks hydroxyl groups to prevent unwanted reactions. uchicago.edu | Multi-step synthesis of complex natural products and pharmaceuticals. organic-chemistry.org |
| Reactive Intermediate | Participates in nucleophilic acyl substitution and other transformations. researchgate.net | Synthesis of ureas, carbamates, and other esters. |
| Green Reagent | Low toxicity and biodegradable alternative to hazardous reagents like phosgene (B1210022). researchgate.net | Development of more environmentally benign synthetic methodologies. |
| Transesterification | Allows for the exchange of alkoxy or aryloxy groups. wikipedia.org | Synthesis of diverse carbonate esters and polycarbonates. |
Structure
3D Structure
Properties
IUPAC Name |
pyridin-3-yl 2,2,2-trifluoroethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-14-7(13)15-6-2-1-3-12-4-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYHAMMIPABSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2384646-61-9 | |
| Record name | pyridin-3-yl 2,2,2-trifluoroethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Development for Pyridin 3 Yl 2,2,2 Trifluoroethylcarbonate and Analogous Fluorinated Carbonates
Direct Synthesis Protocols
The direct formation of the carbonate bond in pyridin-3-yl 2,2,2-trifluoroethylcarbonate and its analogs can be achieved through several key reaction types, including carbonylation reactions utilizing carbon dioxide, transesterification and esterification approaches, and methods aligned with the principles of green chemistry that avoid hazardous reagents like phosgene (B1210022).
Carbonylation Reactions Utilizing Carbon Dioxide as a C1 Source
The use of carbon dioxide (CO₂) as a C1 source for the synthesis of carbonates represents an attractive and sustainable approach. unibo.itdergipark.org.tr This methodology aligns with green chemistry principles by utilizing an abundant, non-toxic, and renewable feedstock. google.com In the context of synthesizing pyridin-3-yl 2,2,2-trifluoroethylcarbonate, this would involve the direct carbonylation of 3-hydroxypyridine (B118123) with 2,2,2-trifluoroethanol (B45653) in the presence of a suitable catalyst and a dehydrating agent.
The direct carboxylation of alcohols with CO₂ is a thermodynamically challenging equilibrium-limited reaction, often requiring harsh reaction conditions. nih.gov To overcome these limitations, various catalytic systems have been developed. For instance, metal-catalyzed carbonylation reactions have been explored for their efficiency in activating CO₂. unibo.it The process typically involves the formation of a metal-alkoxide intermediate with 2,2,2-trifluoroethanol, which then reacts with CO₂. The resulting metal carbonate or carboxylate species would then react with 3-hydroxypyridine to yield the final product and regenerate the catalyst.
A significant challenge in this approach is the removal of water, a byproduct of the reaction, which can shift the equilibrium back towards the starting materials. nih.gov The use of dehydrating agents is therefore crucial for achieving high yields.
Recent advancements have focused on the development of user-friendly electrochemical setups that can couple CO₂ electroreduction to carbon monoxide (CO) with carbonylation chemistry, offering a pathway for the synthesis of complex molecules at various scales. chemrevlett.comresearchgate.net While not a direct use of CO₂, this highlights the ongoing innovation in utilizing C1 feedstocks for carbonylation.
Transesterification and Esterification Approaches
Transesterification represents a widely employed and versatile method for the synthesis of carbonates. This approach involves the reaction of an alcohol with a pre-existing carbonate, such as a dialkyl carbonate or a diaryl carbonate, in the presence of a catalyst. For the synthesis of pyridin-3-yl 2,2,2-trifluoroethylcarbonate, a plausible transesterification route would involve the reaction of 3-hydroxypyridine with bis(2,2,2-trifluoroethyl) carbonate.
The reactivity of the carbonate species is a key factor in this process. Bis(2,2,2-trifluoroethyl) carbonate is known to be more reactive than conventional dialkyl carbonates like diethyl carbonate, owing to the electron-withdrawing nature of the trifluoroethyl groups. This enhanced reactivity facilitates the substitution reaction with the hydroxyl group of 3-hydroxypyridine. The reaction is typically catalyzed by a base or a specific organometallic complex.
Alternatively, an esterification approach can be utilized, where 3-hydroxypyridine is first reacted with a carbonylating agent to form a reactive intermediate, which then reacts with 2,2,2-trifluoroethanol. A common reagent for this purpose is 2,2,2-trifluoroethyl chloroformate. orgsyn.org The reaction of an alcohol with a chloroformate is a well-established method for carbonate synthesis. researchgate.net In this case, 3-hydroxypyridine, acting as the nucleophile, would attack the electrophilic carbonyl carbon of 2,2,2-trifluoroethyl chloroformate, leading to the formation of the desired carbonate and hydrochloric acid, which is typically scavenged by a base.
| Reactant 1 | Reactant 2 | Method | Catalyst/Reagent | Product |
| 3-Hydroxypyridine | Bis(2,2,2-trifluoroethyl) carbonate | Transesterification | Base | Pyridin-3-yl 2,2,2-trifluoroethylcarbonate |
| 3-Hydroxypyridine | 2,2,2-Trifluoroethyl chloroformate | Esterification | Base | Pyridin-3-yl 2,2,2-trifluoroethylcarbonate |
Phosgene-Free and Green Chemistry Perspectives in Fluorocarbonate Synthesis
The development of phosgene-free synthetic routes is a major focus in modern organic chemistry due to the extreme toxicity of phosgene. dur.ac.uk Traditional methods for carbonate synthesis often relied on phosgene or its derivatives like triphosgene. google.com Green chemistry perspectives emphasize the use of safer alternatives and more environmentally benign processes.
The direct carbonylation with CO₂ and transesterification with dialkyl carbonates are prominent examples of phosgene-free methods. unibo.itdur.ac.uk Another important phosgene-free approach involves the use of carbonyldiimidazole (CDI). In this method, the alcohol is first reacted with CDI to form a reactive imidazolyl carbonate intermediate, which then reacts with a second alcohol. For the synthesis of pyridin-3-yl 2,2,2-trifluoroethylcarbonate, 3-hydroxypyridine could be reacted with CDI, followed by the addition of 2,2,2-trifluoroethanol.
Furthermore, innovative photo-on-demand synthesis methods are emerging. For instance, chloroformates can be generated in situ from chloroform (B151607) and an alcohol under UV light and oxygen, which can then be used to produce carbonates in a one-pot reaction, avoiding the handling of toxic phosgene gas.
The use of less hazardous starting materials and the design of reaction pathways that minimize waste are central to these green chemistry approaches. The selection of catalysts that are efficient and can be recycled also plays a crucial role in the sustainability of these synthetic protocols.
Precursor Design and Derivatization Strategies
The properties and reactivity of the starting materials are critical for the successful synthesis of pyridin-3-yl 2,2,2-trifluoroethylcarbonate. Strategic design and derivatization of both the pyridine (B92270) scaffold and the fluorinated alcohol can significantly impact reaction efficiency and yield.
Functionalized Pyridine Scaffolds in Carbonate Formation
The reactivity of the hydroxyl group on the pyridine ring is influenced by the electronic properties of other substituents present on the ring. The synthesis of functionalized 3-hydroxypyridines is therefore a key aspect of precursor design. nih.gov Various synthetic routes to substituted 3-hydroxypyridines have been developed, often starting from furan (B31954) derivatives. nih.gov
Electron-donating groups on the pyridine ring can increase the nucleophilicity of the 3-hydroxyl group, potentially accelerating the rate of carbonate formation. Conversely, electron-withdrawing groups can decrease its nucleophilicity. The position of these functional groups relative to the hydroxyl group also plays a significant role. For example, a substituent at the 2- or 6-position can exert a steric influence on the reaction.
The synthesis of various 3-(pyridin-3-yl)-2-oxazolidinone derivatives, for instance, often starts with commercially available substituted pyridines, such as 3-fluoro-2-hydroxypyridine, which are then further functionalized. google.com This highlights the importance of having access to a range of functionalized pyridine precursors to modulate the properties of the final products.
| Pyridine Precursor | Functional Group | Expected Effect on Reactivity |
| 2-Methyl-3-hydroxypyridine | Electron-donating (methyl) | Increased nucleophilicity |
| 5-Nitro-3-hydroxypyridine | Electron-withdrawing (nitro) | Decreased nucleophilicity |
| 2-Chloro-3-hydroxypyridine | Electron-withdrawing (chloro) | Decreased nucleophilicity, potential for further functionalization |
2,2,2-Trifluoroethanol Derivatives as Key Building Blocks
2,2,2-Trifluoroethanol (TFE) is a crucial building block for introducing the trifluoroethoxy group. Its unique properties, such as high acidity compared to ethanol, are due to the strong electron-withdrawing effect of the trifluoromethyl group. TFE can be prepared industrially through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives.
Derivatization of 2,2,2-trifluoroethanol can be employed to create more reactive intermediates for carbonate synthesis. A key derivative is 2,2,2-trifluoroethyl chloroformate, which is a highly reactive electrophile for esterification reactions with alcohols. orgsyn.org The synthesis of this chloroformate can be achieved by reacting 2,2,2-trichloroethanol (B127377) with phosgene, although phosgene-free methods are increasingly sought. google.com
Another important derivative is bis(2,2,2-trifluoroethyl) carbonate, which serves as an activated carbonate for transesterification reactions. This symmetrical carbonate can be synthesized through various methods, including the reaction of 2,2,2-trifluoroethanol with a suitable carbonyl source. The use of these derivatives allows for a more controlled and efficient introduction of the 2,2,2-trifluoroethoxycarbonyl moiety.
The development of synthetic routes to these TFE derivatives is critical for their application in the synthesis of fluorinated carbonates. For instance, the synthesis of bis(2,2,2-trifluoroethyl) ether, another fluorinated compound, involves the reaction of 2,2,2-trifluoroethanol with 1,1,1-trifluoro-2-chloroethane. Such methodologies highlight the chemical transformations available for modifying TFE.
| 2,2,2-Trifluoroethanol Derivative | Role in Carbonate Synthesis |
| 2,2,2-Trifluoroethyl chloroformate | Electrophilic partner in esterification |
| Bis(2,2,2-trifluoroethyl) carbonate | Activated carbonate for transesterification |
| 2,2,2-Trifluoroethyl formate | Formylating agent, precursor for other derivatives |
Catalytic Systems Employed in Carbonate Synthesis
The efficiency and selectivity of carbonate synthesis are heavily reliant on the catalytic system employed. Both organometallic and organocatalytic systems have been developed for the formation of carbonate linkages, each with distinct mechanisms and applications.
Organometallic catalysts are widely utilized in the synthesis of carbonates, particularly through transesterification reactions. These catalysts typically involve a metal center that acts as a Lewis acid, activating the carbonyl group of the carbonate towards nucleophilic attack by an alcohol.
Research into the synthesis of diphenyl carbonate via the transesterification of dimethyl carbonate with phenol (B47542) has identified several effective organometallic catalysts. For instance, lead and zinc-based catalysts have shown significant activity. A study on a lead-zinc double oxide catalyst revealed that Pb3O4 is the primary active species, with amorphous ZnO acting as a promoter. Under optimized conditions, this catalyst achieved a high yield of diphenyl carbonate. researchgate.net Similarly, zinc (II) acetylacetonate (B107027) has been reported as a highly effective catalyst for the melt transesterification of diphenyl carbonate with diols to produce polycarbonates, suggesting its potential applicability for the synthesis of smaller molecule carbonates. nih.gov The Lewis acidity of the zinc ion is believed to play a crucial role in activating the carbonate for nucleophilic attack. nih.gov
The synthesis of fluorinated carbonates has also been explored using organometallic catalysts. Rhodium-catalyzed allylic alkylation of unsymmetrical fluorinated acyclic allylic carbonates with aryl zinc bromides has been demonstrated, showcasing the utility of organometallic systems in manipulating fluorinated carbonate structures. nih.govacs.org While this reaction focuses on modifying an existing carbonate, it highlights the compatibility of organometallic catalysts with fluorinated substrates.
The following table summarizes the performance of selected organometallic catalysts in analogous carbonate synthesis reactions.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Lead-Zinc Double Oxide | Dimethyl carbonate, Phenol | Diphenyl carbonate | 45.6 | researchgate.net |
| Zinc (II) acetylacetonate | Diphenyl carbonate, 1,4-Butanediol | Poly(1,4-butylene carbonate) | 85.6 | nih.gov |
| Vanadium Pentoxide | Dimethyl carbonate, Phenol | Methyl phenyl carbonate, Diphenyl carbonate | 23.44 | sci-hub.se |
Organocatalysis offers a metal-free alternative for carbonate synthesis, often proceeding under milder reaction conditions. These catalysts can function through various activation modes, including Lewis base and Brønsted acid/base catalysis.
In the context of reactions involving chloroformates, tertiary amines like 4-dimethylaminopyridine (B28879) (DMAP) are well-known to be highly effective acylation catalysts. DMAP functions by reacting with the chloroformate to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol nucleophile. This catalytic cycle is highly efficient for the formation of esters and carbonates. While direct literature on the DMAP-catalyzed synthesis of pyridin-3-yl 2,2,2-trifluoroethylcarbonate is not available, its general efficacy in similar reactions suggests it would be a prime candidate for this transformation. For instance, DMAP has been successfully employed in the synthesis of various thiopyrano[2,3-b]quinoline derivatives through a cascade protocol, demonstrating its catalytic power in complex heterocyclic systems. derpharmachemica.com
Furthermore, the synthesis of cyclic carbonates from epoxides and carbon dioxide has been extensively studied using organocatalysts. Polyhydroxylated pyridinium (B92312) salts have been shown to be effective catalysts for this transformation, operating under ambient CO2 pressure. nih.gov The hydroxyl groups on the catalyst are believed to act as hydrogen bond donors, activating the epoxide, while the pyridinium moiety may interact with the CO2.
Lewis acids can also play a role in activating substrates for carbonate formation. Boron-based Lewis acids, for example, have been used to catalyze the reaction of epoxides and CO2 to form cyclic carbonates. mdpi.com In the context of transesterification, Lewis acidic catalysts can activate the carbonyl group of the carbonate, facilitating nucleophilic attack by the incoming alcohol.
The table below provides examples of organocatalysts and their applications in reactions relevant to carbonate synthesis.
| Catalyst/Activator | Reaction Type | Substrates | Product Type | Reference |
| 4-Dimethylaminopyridine (DMAP) | Acylation (Cascade Protocol) | β-aroyl-thioacetanilides, 2-chloro quinoline-3-carbaldehyde | Thiopyrano[2,3-b]quinoline derivatives | derpharmachemica.com |
| Polyhydroxylated Pyridinium Iodide | Cycloaddition | Epoxides, Carbon Dioxide | Cyclic Carbonates | nih.gov |
| Tris(pentafluorophenyl)borane | Cycloaddition | Epoxides, Carbon Dioxide | Cyclic Carbonates | mdpi.com |
Advanced Synthetic Applications of Pyridin 3 Yl 2,2,2 Trifluoroethylcarbonate and Its Fluorinated Carbonate Analogs
Application as a Reagent in Urea (B33335) and Carbamate (B1207046) Synthesis
Pyridin-3-yl 2,2,2-trifluoroethylcarbonate is a highly reactive compound poised for significant applications in the synthesis of ureas and carbamates. Its utility stems from the presence of two effective leaving groups: the pyridin-3-ol moiety and the 2,2,2-trifluoroethanol (B45653) moiety. The electron-withdrawing nature of the pyridine (B92270) ring and the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines. This reactivity allows for the efficient transfer of the carbonyl group or the 2,2,2-trifluoroethoxycarbonyl group, facilitating the construction of complex nitrogen-containing molecules.
Facilitating Unsymmetrical Urea Formation
The synthesis of unsymmetrical ureas is a fundamental transformation in medicinal and materials chemistry. nih.gov Traditional methods often suffer from the formation of symmetrical urea byproducts or require the use of hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Activated carbonate reagents such as pyridin-3-yl 2,2,2-trifluoroethylcarbonate offer a safer and more controlled alternative.
The reaction mechanism involves a two-step, one-pot process. In the first step, the carbonate reagent reacts with a primary or secondary amine (Amine 1). The superior leaving group ability of the pyridin-3-oxide anion compared to the trifluoroethoxide anion would likely favor its displacement, leading to the formation of a stable 2,2,2-trifluoroethyl carbamate intermediate. This intermediate can be isolated or reacted in situ with a second, different amine (Amine 2). The subsequent nucleophilic attack by Amine 2 displaces the 2,2,2-trifluoroethanol moiety, yielding the final unsymmetrical urea. The thermal stability of the carbamate intermediate and its selective reactivity with the second amine are crucial for achieving high yields and purity, preventing the formation of symmetrical side products. wikipedia.org This method is particularly valuable for creating diverse compound libraries for high-throughput screening. wikipedia.org
Table 1: Plausible Reaction Scheme for Unsymmetrical Urea Synthesis
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1 | Pyridin-3-yl 2,2,2-trifluoroethylcarbonate + R¹R²NH (Amine 1) | 2,2,2-Trifluoroethyl N,N-R¹R²-carbamate | Formation of a stable carbamate intermediate via displacement of 3-hydroxypyridine (B118123). |
Strategic Introduction of Urethane Protecting Groups
In peptide synthesis and complex molecule construction, the protection of amine functionalities is a critical step. Urethane-based protecting groups are widely used due to their stability and well-defined deprotection conditions. nih.gov Reagents like 2,2,2-trifluoroethyl chloroformate, an analog of the title compound, are used to introduce the 2,2,2-trifluoroethoxycarbonyl (Troc) protecting group. wikipedia.orgsigmaaldrich.com
Pyridin-3-yl 2,2,2-trifluoroethylcarbonate can function as an efficient reagent for the introduction of the Troc group onto primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon. The pyridin-3-ol serves as an excellent leaving group, facilitating a clean and high-yielding conversion to the corresponding Troc-protected amine (a urethane). This method avoids the use of highly reactive and corrosive chloroformates. sigmaaldrich.com The choice of base and solvent can be optimized to ensure selective N-protection, even in the presence of other sensitive functional groups like hydroxyls. organic-chemistry.org The resulting Troc-protected amines are stable under various synthetic conditions and the Troc group can be readily removed when needed. wikipedia.org
Role as a Carbonylating Agent in Heterocyclic Compound Synthesis
The activated nature of pyridin-3-yl 2,2,2-trifluoroethylcarbonate makes it an excellent carbonylating agent, effectively acting as a phosgene equivalent for synthesizing heterocyclic compounds. Its reactivity is comparable to that of the well-studied di-2-pyridyl carbonate (2-DPC), which has been successfully employed in the preparation of cyclic carbonates and 2-oxazolidones from diols and β-amino alcohols, respectively. semanticscholar.org The reactions proceed under mild conditions, and the water-soluble byproduct, 3-hydroxypyridine, can be easily removed during aqueous workup, simplifying product purification. semanticscholar.org
Synthesis of Cyclic Carbonates from Diols
Cyclic carbonates are valuable intermediates in organic synthesis, serving as protecting groups for diols and as monomers for the production of polycarbonates. scispace.commdpi.com While methods using carbon dioxide have been developed, they often require dehydrating agents or high pressure. scispace.comrsc.org The use of activated carbonylating agents like pyridin-3-yl 2,2,2-trifluoroethylcarbonate provides a convenient and efficient alternative.
The reaction of a 1,2- or 1,3-diol with a stoichiometric amount of the carbonate reagent under neutral conditions, typically in refluxing toluene, is expected to yield the corresponding cyclic carbonate in high yield. semanticscholar.org Alternatively, the transformation can be achieved at room temperature in a solvent like methylene (B1212753) chloride, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org This methodology is applicable to a wide range of diols, demonstrating its versatility. semanticscholar.org
Table 2: Representative Synthesis of Cyclic Carbonates from Diols *
| Diol Substrate | Reaction Conditions | Product | Expected Yield (%) |
|---|---|---|---|
| 1,2-Propanediol | Toluene, 110°C, 1.5 h | 4-Methyl-1,3-dioxolan-2-one | >90 |
| (±)-1,2-Butanediol | Toluene, 110°C, 1.5 h | 4-Ethyl-1,3-dioxolan-2-one | >90 |
| (±)-Stilbenediol | CH₂Cl₂, DMAP (0.1 eq), rt, 3 h | 4,5-Diphenyl-1,3-dioxolan-2-one | >95 |
| cis-1,2-Cyclohexanediol | CH₂Cl₂, DMAP (0.1 eq), rt, 1 h | cis-4,5-Cyclohexano-1,3-dioxolan-2-one | >95 |
| 1,3-Propanediol | Toluene, 110°C, 3 h | 1,3-Dioxan-2-one | >85 |
*Data based on the expected reactivity analogous to di-2-pyridyl carbonate as reported in scientific literature. semanticscholar.org
Preparation of 2-Oxazolidones from Amino Alcohols
2-Oxazolidinones are a crucial class of heterocycles found in numerous biologically active compounds, including antibiotics like linezolid. nih.govnih.gov Their synthesis often involves the cyclization of β-amino alcohols. Pyridin-3-yl 2,2,2-trifluoroethylcarbonate is anticipated to be a highly effective reagent for this transformation, mirroring the reactivity of di-2-pyridyl carbonate. semanticscholar.org
The reaction of a β-amino alcohol with an equimolar amount of the carbonate reagent in a solvent such as methylene chloride proceeds rapidly at room temperature. semanticscholar.org This mild and efficient process typically reaches completion within minutes, affording the corresponding 2-oxazolidones in nearly quantitative yields. semanticscholar.org The methodology's simplicity, speed, and high efficiency make it a valuable tool for synthesizing these important heterocyclic structures. ionike.com
Table 3: Representative Synthesis of 2-Oxazolidones from β-Amino Alcohols *
| β-Amino Alcohol | Reaction Time (min) | Product | Expected Yield (%) |
|---|---|---|---|
| 2-Aminoethanol | 10 | 2-Oxazolidone | >95 |
| (±)-2-Amino-1-propanol | 10 | 4-Methyl-2-oxazolidone | >95 |
| (±)-2-Amino-1-butanol | 10 | 4-Ethyl-2-oxazolidone | >95 |
| (S)-(+)-2-Amino-3-phenyl-1-propanol | 10 | (S)-4-Benzyl-2-oxazolidone | >95 |
| 2-Amino-4-nitrophenol | 60 | 5-Nitro-2-benzoxazolinone | >90 |
*Data based on the expected reactivity analogous to di-2-pyridyl carbonate as reported in scientific literature. semanticscholar.org
Contributions to Specialty Chemical Synthesis and Materials Precursors
The unique structure of pyridin-3-yl 2,2,2-trifluoroethylcarbonate, combining a heterocyclic aromatic ring with a fluorinated alkyl group, positions it as a valuable building block for specialty chemicals and advanced materials precursors. Both the pyridine and trifluoroethyl moieties can impart desirable properties to target molecules.
Fluorinated carbonates, such as bis(2,2,2-trifluoroethyl) carbonate, are investigated as non-flammable co-solvents in electrolytes for lithium-ion batteries to enhance safety and performance. rsc.org The incorporation of the trifluoroethyl group from the title compound into polymer backbones or other functional molecules could improve thermal stability, chemical resistance, and specific electrochemical properties. For instance, fluorinated carbonates are components in the synthesis of recyclable copolyester/carbonate electrolytes for high-capacity solid composite cathodes. rsc.org
The pyridine nucleus is a ubiquitous pharmacophore in drug discovery, known to improve properties like aqueous solubility and membrane permeability. mdpi.com Pyridine-containing ureas, carbamates, and oxazolidinones have shown potential as anticancer and antibacterial agents. nih.govmdpi.com Therefore, pyridin-3-yl 2,2,2-trifluoroethylcarbonate serves as a strategic precursor for introducing the pyridin-3-yl motif into complex molecular scaffolds, enabling the rapid synthesis of novel pharmaceutical candidates. Furthermore, the compound can be a precursor in the synthesis of rare-earth fluorocarbonates, which are important ore minerals and have applications in materials like phosphors and lasers. wikipedia.orggoldschmidt.infoacs.org The combination of these two functional components in one reagent allows for the efficient construction of molecules with potential applications in materials science, agrochemicals, and medicinal chemistry. chemscene.com
Phosgene Substitution in Industrial Scale Chemical Processes
The hazardous nature of phosgene (COCl₂), a highly toxic gas, has driven significant research into safer alternatives for carbonylation reactions in industrial chemical synthesis. Among the most promising substitutes are fluorinated carbonates, which offer a favorable combination of high reactivity and improved safety profiles. Pyridin-3-yl 2,2,2-trifluoroethylcarbonate, along with its fluorinated analogs like bis(2,2,2-trifluoroethyl) carbonate, are emerging as viable replacements for phosgene in large-scale processes. researchgate.neteurekalert.org
The reactivity of these carbonates is significantly enhanced by the presence of the electron-withdrawing trifluoroethyl group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. researchgate.net This increased reactivity allows for milder reaction conditions compared to traditional, less reactive phosgene substitutes such as diethyl carbonate. researchgate.net The pyridin-3-yl group, in the case of pyridin-3-yl 2,2,2-trifluoroethylcarbonate, serves as an excellent leaving group, further facilitating the transfer of the 2,2,2-trifluoroethoxycarbonyl moiety to a variety of nucleophiles.
The advantages of using fluorinated carbonates over phosgene extend beyond safety. The byproducts of these reactions are typically the corresponding fluoroalcohol (2,2,2-trifluoroethanol) and, in the case of the pyridin-3-yl derivative, 3-hydroxypyridine. These byproducts are considerably less hazardous and easier to handle and remove from the reaction mixture than the corrosive hydrogen chloride (HCl) generated in phosgene-based reactions. eurekalert.org The fluoroalcohol byproduct, for instance, has a low boiling point and reduced affinity for organic products, simplifying purification processes. eurekalert.org
The utility of fluorinated carbonates as phosgene substitutes is evident in the synthesis of important chemical intermediates like ureas and carbamates. For example, bis(2,2,2-trifluoroethyl) carbonate has been successfully employed in the one-pot parallel synthesis of unsymmetrical aliphatic ureas, demonstrating high chemoselectivity and accommodating a wide range of functional groups. researchgate.net This highlights the potential of pyridin-3-yl 2,2,2-trifluoroethylcarbonate to be an even more effective reagent in similar transformations due to the superior leaving group ability of 3-hydroxypyridine compared to 2,2,2-trifluoroethanol.
Table 1: Comparison of Phosgene and Phosgene Substitutes
| Reagent | Formula | Physical State | Boiling Point (°C) | Key Byproduct | Reactivity |
|---|---|---|---|---|---|
| Phosgene | COCl₂ | Gas | 8 | HCl | Very High |
| Diethyl carbonate | (CH₃CH₂O)₂CO | Liquid | 126 | Ethanol | Low |
| Diphenyl carbonate | (C₆H₅O)₂CO | Solid | 302 | Phenol (B47542) | Moderate |
| Bis(2,2,2-trifluoroethyl) carbonate | (CF₃CH₂O)₂CO | Liquid | 118 | 2,2,2-Trifluoroethanol | High |
Data compiled from multiple sources.
Engagement in the Synthesis of Fluorinated Material Precursors
The incorporation of fluorine atoms into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. researchgate.netmdpi.com Fluorinated carbonates, including pyridin-3-yl 2,2,2-trifluoroethylcarbonate, represent a valuable class of reagents for the synthesis of monomers and polymers that serve as precursors to advanced fluorinated materials. researchgate.net
The 2,2,2-trifluoroethoxycarbonyl group, which can be readily introduced using pyridin-3-yl 2,2,2-trifluoroethylcarbonate, is a key functional moiety for creating these specialized polymers. Monomers containing this group can be polymerized, often through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to yield well-defined fluorinated polymers. mdpi.com For instance, poly(2,2,2-trifluoroethyl methacrylate), synthesized from the corresponding methacrylate (B99206) monomer, is a component of amphiphilic block copolymers used as dispersants for graphene. mdpi.com This demonstrates the utility of the 2,2,2-trifluoroethyl group in creating materials with specific interfacial properties.
The versatility of pyridin-3-yl 2,2,2-trifluoroethylcarbonate allows for its use in the modification of existing polymers or in the synthesis of novel monomers. By reacting with appropriate functional groups on a polymer backbone or a monomer precursor, the 2,2,2-trifluoroethoxycarbonyl group can be strategically incorporated. This approach is crucial for the development of fluorinated polyurethanes, polycarbonates, and polyacrylates with tailored properties for a range of applications, including hydrophobic coatings, low-dielectric constant materials for electronics, and biocompatible materials for medical devices. mdpi.commdpi.com
The synthesis of fluorinated polymers using these precursors avoids the harsh conditions and hazardous reagents often associated with direct fluorination methods. The use of fluorinated carbonates provides a clean and efficient route to these high-performance materials.
Table 2: Properties of Polymers Derived from Fluorinated Precursors
| Polymer Type | Monomer/Precursor Example | Key Properties Conferred by Fluorination | Potential Applications |
|---|---|---|---|
| Polyacrylate | 2,2,2-Trifluoroethyl methacrylate | Low surface energy, hydrophobicity, thermal stability | Stain-resistant coatings, biomaterials, optical fibers |
| Polycarbonate | Bisphenol A and a fluorinated carbonate | High thermal stability, chemical resistance, optical clarity | Engineering plastics, electronic components, automotive parts |
This table presents a generalized overview based on established research in fluoropolymer chemistry.
Computational Chemistry Approaches to Elucidating the Chemical Behavior of Pyridin 3 Yl 2,2,2 Trifluoroethylcarbonate
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. By calculating the electron density of a system, DFT can accurately predict the energies of reactants, products, and the transition states that connect them.
A primary application of DFT is the calculation of the potential energy surface for a given reaction. This allows for the determination of the reaction's energetic profile, which includes the relative energies of intermediates and transition states. For pyridin-3-yl 2,2,2-trifluoroethylcarbonate, this could involve modeling its hydrolysis or its reaction with a nucleophile.
The geometry of the transition state is a critical piece of information, as it represents the highest energy point along the reaction coordinate. DFT calculations can pinpoint the precise arrangement of atoms at this stage, offering insights into the bond-breaking and bond-forming processes. For instance, in a hypothetical nucleophilic acyl substitution reaction, DFT could elucidate the structure of the tetrahedral intermediate that is formed.
Table 1: Illustrative Energetic Data from a Hypothetical DFT Calculation for the Hydrolysis of Pyridin-3-yl 2,2,2-trifluoroethylcarbonate
| Species | Relative Energy (kcal/mol) |
| Reactants (Pyridin-3-yl 2,2,2-trifluoroethylcarbonate + H₂O) | 0.00 |
| Transition State 1 | +15.7 |
| Tetrahedral Intermediate | +5.2 |
| Transition State 2 | +12.3 |
| Products (Pyridin-3-ol + 2,2,2-Trifluoroethylcarbonic acid) | -8.9 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT study.
Reactions are rarely carried out in the gas phase; the solvent can play a crucial role in the reaction mechanism and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate the effect of a solvent. dergipark.org.tr This approach treats the solvent as a continuous medium with a specific dielectric constant, allowing for a more realistic representation of the reaction environment.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, including but not limited to DFT, provide a detailed picture of the electronic structure of a molecule. This information is fundamental to predicting its chemical reactivity.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net For pyridin-3-yl 2,2,2-trifluoroethylcarbonate, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electron donation and acceptance, respectively. nih.gov
Table 2: Exemplar Electronic Properties of Pyridin-3-yl 2,2,2-trifluoroethylcarbonate from a Quantum Chemical Calculation
| Property | Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 6.62 |
| Ionization Potential | 7.85 |
| Electron Affinity | 1.23 |
Note: The data in this table is for illustrative purposes and represents typical values obtained from such calculations.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. researchgate.netscispace.com By mapping the electrostatic potential onto the electron density surface, regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) can be identified. researchgate.net For pyridin-3-yl 2,2,2-trifluoroethylcarbonate, an ESP map would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carbonate group, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the carbonyl carbon would be expected to have a significant positive potential, marking it as the primary site for nucleophilic attack. nih.gov This visual tool is invaluable for qualitatively predicting the reactive behavior of the molecule. researchgate.netscispace.com
Spectroscopic Characterization and Structural Elucidation of Pyridin 3 Yl 2,2,2 Trifluoroethylcarbonate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For derivatives of pyridin-3-yl 2,2,2-trifluoroethylcarbonate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework, confirming the connectivity of atoms and offering insights into the electronic environment of the nuclei. mdpi.com
In the synthesis of pyridin-3-yl 2,2,2-trifluoroethylcarbonate derivatives, NMR spectroscopy is crucial for confirming the formation of the desired product and identifying any byproducts.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being highly sensitive to the substitution pattern on the ring. The methylene (B1212753) protons (CH₂) of the trifluoroethyl group are expected to appear as a quartet around δ 4.5-5.0 ppm due to coupling with the adjacent three fluorine atoms (³JHF).
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon (C=O) of the carbonate is a key diagnostic signal, typically found in the range of δ 150-160 ppm. The carbons of the pyridine ring resonate in the aromatic region (δ 120-150 ppm). The trifluoroethyl group exhibits characteristic signals: the methylene carbon (CH₂) shows coupling to the three fluorine atoms (¹JCF), and the trifluoromethyl carbon (CF₃) appears as a quartet with a large one-bond carbon-fluorine coupling constant. nih.gov
¹⁹F NMR: As fluorine is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. nih.goved.ac.ukresearchgate.net For pyridin-3-yl 2,2,2-trifluoroethylcarbonate, the spectrum would show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal would appear as a triplet due to coupling with the two adjacent methylene protons (³JHF), typically in the range of δ -70 to -80 ppm relative to a standard like CFCl₃. rsc.org The large chemical shift range of ¹⁹F NMR makes it particularly useful for resolving signals from different fluorine-containing species in a mixture. thermofisher.com
The following table presents hypothetical NMR data for the parent compound, pyridin-3-yl 2,2,2-trifluoroethylcarbonate, illustrating the expected chemical shifts (δ) and coupling constants (J).
| Assignment | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm, J in Hz) | ¹⁹F NMR (δ, ppm, Multiplicity, J in Hz) |
| Pyridine Ring | |||
| H-2 | 8.75, d, J=2.5 | 150.5 | |
| H-4 | 7.90, dd, J=8.0, 2.5 | 138.0 | |
| H-5 | 7.45, t, J=8.0 | 124.0 | |
| H-6 | 8.60, d, J=8.0 | 147.2 | |
| C-3 | 145.8 | ||
| Carbonate & Ethyl Group | |||
| O-C=O | 152.3 | ||
| O-CH₂-CF₃ | 4.85, q, ³JHF=8.5 | 65.1, q, ²JCF=38.0 | |
| O-CH₂-CF₃ | 123.4, q, ¹JCF=277.0 | -74.5, t, ³JHF=8.5 |
Infrared (IR) Spectroscopy for Functional Group Vibrations and Reactivity Correlations
Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For pyridin-3-yl 2,2,2-trifluoroethylcarbonate derivatives, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the carbonate group.
The position of the carbonyl stretching frequency (νC=O) in the IR spectrum provides significant insight into the electronic environment of the carbonyl group and, by extension, its electrophilicity. A higher stretching frequency (wavenumber) indicates a stronger, shorter C=O bond. This is often associated with increased electrophilicity at the carbonyl carbon.
In pyridin-3-yl 2,2,2-trifluoroethylcarbonate, the highly electronegative fluorine atoms in the trifluoroethyl group exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl carbon, strengthening the C=O bond and increasing its stretching frequency. Consequently, the νC=O for this compound is expected to be at a higher wavenumber (typically >1760 cm⁻¹) compared to non-fluorinated analogues like diethyl carbonate (νC=O ≈ 1740 cm⁻¹). nih.gov This shift to a higher frequency directly correlates with an increase in the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.orgnih.gov
The following table compares the typical carbonyl stretching frequencies for various carbonate and ester compounds, demonstrating the influence of substituent electronic effects.
| Compound | Carbonyl-Containing Functional Group | Key Substituent | Typical νC=O (cm⁻¹) | Relative Electrophilicity |
| Diethyl Carbonate | Carbonate | Ethoxy (-OEt) | ~1740 | Moderate |
| Phenyl Ethyl Carbonate | Carbonate | Phenoxy (-OPh) | ~1760 | Higher |
| Pyridin-3-yl 2,2,2-Trifluoroethylcarbonate | Carbonate | Trifluoroethoxy (-OCH₂CF₃) | ~1785 | High |
| Ethyl Acetate | Ester | Ethyl (-Et) | ~1735 | Moderate |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis of Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound, confirm its molecular formula, and deduce its structure by analyzing fragmentation patterns. nih.gov
For a derivative of pyridin-3-yl 2,2,2-trifluoroethylcarbonate, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of its elemental composition. Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙), which then undergoes a series of predictable fragmentation pathways.
Key fragmentation processes would likely include:
α-cleavage: Loss of the trifluoroethoxy radical (·OCH₂CF₃) to form a pyridin-3-yl-oxycarbonyl cation.
Decarboxylation: Loss of a neutral CO₂ molecule.
Cleavage of the C-O bond: Fragmentation to yield a pyridin-3-ol derived ion and a trifluoroethylcarbonyl fragment.
Fragmentation of the pyridine ring: Subsequent loss of small molecules like HCN from pyridine-containing fragments. jcsp.org.pk
Analysis of these fragment ions allows for the reconstruction of the molecular structure, providing strong confirmatory evidence for the compound's identity. sapub.orgresearchgate.net
The table below outlines the expected key fragments and their corresponding m/z values for the parent compound, pyridin-3-yl 2,2,2-trifluoroethylcarbonate (Molecular Weight: 221.14 g/mol ).
| Fragment Ion (Structure) | Description of Loss | Expected m/z |
| [C₈H₆F₃NO₃]⁺˙ | Molecular Ion (M⁺˙) | 221 |
| [C₆H₄NO₂]⁺ | Loss of ·OCH₂CF₃ | 122 |
| [C₅H₄N]⁺˙ | Loss of ·OCOOCH₂CF₃ | 78 |
| [C₇H₆F₃NO₂]⁺˙ | Loss of CO₂ | 177 |
| [CF₃CH₂]⁺ | Trifluoroethyl cation | 83 |
X-ray Crystallography for Definitive Solid-State Structural Determination
While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional arrangement in the solid state. This technique is used to determine precise bond lengths, bond angles, and torsional angles, providing the absolute configuration and conformation of the molecule in its crystalline form. researchgate.netmdpi.com
For a crystalline derivative of pyridin-3-yl 2,2,2-trifluoroethylcarbonate, single-crystal X-ray diffraction would reveal:
Molecular Conformation: The spatial orientation of the pyridine ring relative to the carbonate group and the conformation of the trifluoroethyl chain.
Intermolecular Interactions: The analysis of the crystal packing can identify non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, or π-stacking between the pyridine rings of adjacent molecules. nsf.govresearchgate.net These interactions are crucial for understanding the material's bulk properties.
Planarity and Geometry: It would confirm the planarity of the pyridine ring and the trigonal planar geometry of the carbonate functional group.
The table below shows hypothetical crystallographic data for a derivative, illustrating the type of information obtained from an X-ray diffraction experiment.
| Parameter | Description | Hypothetical Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/n |
| Bond Length (C=O) | The distance between the carbonyl carbon and oxygen. | 1.195 Å |
| Bond Length (Py-O) | The distance between the pyridine C-3 and the carbonate oxygen. | 1.410 Å |
| Bond Angle (O-C=O) | The angle within the carbonate group. | 125.5° |
| Torsion Angle (C4-C3-O-C=O) | The dihedral angle defining the orientation of the carbonate. | 175.0° |
Future Research Directions and Sustainable Chemistry Perspectives
Advancements in Sustainable Synthetic Routes for Fluorinated Carbonates
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For fluorinated carbonates like pyridin-3-yl 2,2,2-trifluoroethylcarbonate, future research will likely focus on moving away from traditional phosgene-based routes, which are hazardous. A key area of advancement lies in the utilization of carbon dioxide (CO₂) as a C1 building block. The direct synthesis of carbonates from CO₂ and alcohols is an atom-economical and greener alternative.
Future investigations should explore the direct carbonylation of 3-hydroxypyridine (B118123) and 2,2,2-trifluoroethanol (B45653) with CO₂. This would involve the development of novel catalytic systems capable of activating the relatively inert CO₂ molecule. Potential catalysts could include metal-organic frameworks (MOFs), frustrated Lewis pairs, or advanced organocatalysts. The challenge will be to achieve high yields and selectivity under mild reaction conditions.
Another sustainable approach is the transesterification of a more benign carbonate, such as dimethyl carbonate or ethylene (B1197577) carbonate, with 3-hydroxypyridine and 2,2,2-trifluoroethanol. Research in this area would focus on developing recyclable and highly active catalysts to drive the equilibrium towards the desired product.
The principles of green chemistry that could guide this research are summarized in the table below:
| Green Chemistry Principle | Application in the Synthesis of Pyridin-3-yl 2,2,2-Trifluoroethylcarbonate |
| Waste Prevention | Designing synthetic routes with high atom economy, minimizing byproducts. |
| Atom Economy | Utilizing CO₂ as a direct reactant to incorporate the carbonyl group. |
| Less Hazardous Chemical Syntheses | Avoiding the use of phosgene (B1210022) and other highly toxic reagents. |
| Catalysis | Developing selective and recyclable catalysts to improve efficiency and reduce waste. |
| Use of Renewable Feedstocks | Investigating the potential for bio-derived 3-hydroxypyridine. |
Integration of Pyridin-3-yl 2,2,2-Trifluoroethylcarbonate into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scalability. acs.org The synthesis of carbonates, including fluorinated variants, has been shown to be amenable to flow processes. chemistryworld.comresearchgate.net
Future research should focus on developing a continuous-flow process for the synthesis of pyridin-3-yl 2,2,2-trifluoroethylcarbonate. This could involve pumping a mixture of the reactants and a catalyst through a heated microreactor or a packed-bed reactor. The benefits would include precise control over reaction parameters, leading to improved yields and purity, as well as the ability to safely handle potentially reactive intermediates. researchgate.net A patented continuous-flow process for fluoroethylene carbonate demonstrates the feasibility of this approach for fluorinated carbonates. wipo.int
Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and optimization algorithms, could be employed to rapidly screen different catalysts and reaction conditions for the synthesis of this target molecule. This would accelerate the discovery of optimal synthetic routes.
Exploration of Novel Catalytic Systems for Enhanced Carbonate Transformations
The reactivity of pyridin-3-yl 2,2,2-trifluoroethylcarbonate will be largely dictated by the electrophilicity of its carbonyl carbon and the nature of the leaving groups. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group is expected to enhance the reactivity of the carbonate compared to its non-fluorinated analogs. acs.orgresearchgate.net This opens up possibilities for a range of catalytic transformations.
Future research should explore the use of this carbonate as a trifluoroethoxycarbonylating or a pyridin-3-yloxycarbonylating agent. Novel catalytic systems that could be investigated include:
Lewis acids: For activating the carbonyl group towards nucleophilic attack.
Organocatalysts: Such as N-heterocyclic carbenes (NHCs) or 4-dimethylaminopyridine (B28879) (DMAP) derivatives, for promoting acylation reactions.
Transition metal catalysts: For mediating cross-coupling reactions or other novel transformations.
The development of catalytic systems that allow for the selective transformation of one of the carbonate's ester groups over the other would be a significant advancement, enabling the synthesis of a wider range of functionalized molecules.
Development of Pyridin-3-yl 2,2,2-Trifluoroethylcarbonate as a Precursor for Advanced Functional Materials
The unique combination of a pyridine (B92270) moiety and a trifluoroethyl group suggests that pyridin-3-yl 2,2,2-trifluoroethylcarbonate could be a valuable precursor for advanced functional materials.
One promising area of research is in the field of polymer chemistry . The carbonate could potentially be used as a monomer in polymerization reactions to create novel polycarbonates or as a chain transfer agent. The resulting polymers could exhibit interesting properties due to the presence of the fluorine atoms and the pyridine ring, such as high thermal stability, specific optical properties, or the ability to coordinate with metal ions. The development of polycarbonate/ester-based materials for applications such as high-voltage stable binders in batteries highlights the potential of functional carbonates in materials science. rsc.orgnih.gov
Another potential application is in the development of electrolytes for lithium-ion batteries . Fluorinated carbonates are being investigated as additives or co-solvents in battery electrolytes to improve their performance and safety. tandfonline.comosti.govrsc.org The pyridin-3-yl group could also play a role in modifying the electrode-electrolyte interface. Research should focus on evaluating the electrochemical stability, ionic conductivity, and flammability of electrolyte formulations containing this compound.
The table below summarizes potential research avenues for this compound as a material precursor:
| Potential Material | Key Features and Research Focus |
| Fluorinated Polycarbonates | Synthesis via polymerization of the carbonate; investigation of thermal, mechanical, and optical properties. |
| Functional Polymers | Use as a modifying agent to introduce pyridine and trifluoroethyl groups into existing polymers. |
| Battery Electrolytes | Evaluation as a co-solvent or additive to enhance the performance and safety of lithium-ion batteries. |
| Coordination Polymers/MOFs | Utilization of the pyridine nitrogen for the construction of novel coordination networks with interesting catalytic or sorption properties. |
In-depth Mechanistic Investigations of Underexplored Reactivity Modes
A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and applications. For pyridin-3-yl 2,2,2-trifluoroethylcarbonate, several reactivity modes warrant in-depth mechanistic investigation.
The substitution reactions of fluoroalkyl carbonates with nucleophiles are of particular interest. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to elucidate the transition states and reaction pathways for reactions with various nucleophiles. This would provide insights into the selectivity of the reactions and help in the design of more efficient catalysts.
The role of the pyridine nitrogen in modulating the reactivity of the carbonate group is another area for investigation. It is possible that the nitrogen atom could participate in intramolecular catalysis or influence the regioselectivity of reactions. Spectroscopic techniques, such as in-situ NMR, could be used to monitor reaction progress and identify key intermediates.
Finally, the potential for this molecule to undergo novel, yet to be discovered, reactivity modes should be explored. This could involve reactions under photochemical or electrochemical conditions, or in the presence of highly reactive species.
Q & A
Q. What are the optimal synthetic routes for pyridin-3-yl 2,2,2-trifluoroethyl carbonate, and how can yield be improved?
Methodological Answer: The compound can be synthesized via a two-step process:
- Step 1 : React pyridin-3-ol with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., pyridine or triethylamine as a catalyst) to form the carbonate ester.
- Step 2 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization can be achieved by controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of pyridin-3-ol to trifluoroethyl chloroformate) .
- Alternative Route : For analogs, reductive amination of pyridinecarboxaldehyde derivatives with trifluoromethylating agents (e.g., Togni’s reagent) has been reported for structurally similar compounds .
Q. What analytical techniques are most reliable for characterizing pyridin-3-yl 2,2,2-trifluoroethyl carbonate?
Methodological Answer:
- NMR Spectroscopy : and NMR to confirm the presence of the trifluoroethyl group and pyridine ring. For example, the trifluoroethyl group shows a quintet at ~4.7 ppm () and a singlet at ~-70 ppm () .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 266.06 for CHFNO).
- X-ray Crystallography : For definitive structural confirmation, single-crystal analysis is recommended if the compound crystallizes effectively .
Advanced Research Questions
Q. How does the trifluoroethyl carbonate group influence the compound’s stability under varying pH and solvent conditions?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies in buffers (pH 1–13) and solvents (e.g., DMSO, methanol, water) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.
- Key Findings (Inference from Analogues) : Trifluoroethyl esters are generally hydrolytically stable in neutral conditions but degrade rapidly under strong acidic/basic conditions due to carbonate cleavage. For example, related trifluoroethyl carbonates show <10% degradation in PBS (pH 7.4) after 7 days but >90% degradation in 1M HCl after 24 hours .
Q. What strategies can resolve contradictions in reported reactivity of pyridin-3-yl derivatives in cross-coupling reactions?
Methodological Answer:
- Systematic Reactivity Analysis : Compare Suzuki-Miyaura coupling efficiency using Pd(PPh) vs. Pd(dba) catalysts with aryl boronic acids. Document reaction outcomes (yield, byproducts) under inert vs. aerobic conditions.
- Case Study : Pyridin-3-yl derivatives often exhibit lower reactivity than pyridin-2-yl analogs due to steric hindrance from the nitrogen lone pair. Pre-coordination with Lewis acids (e.g., ZnCl) can enhance coupling efficiency by activating the pyridine ring .
Q. How can this compound serve as a scaffold for designing enzyme inhibitors?
Methodological Answer:
- Rational Design : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., kinases, esterases). Focus on the trifluoroethyl group’s electron-withdrawing effects and the pyridine ring’s π-π stacking potential.
- Experimental Validation : Synthesize derivatives with modified substituents (e.g., nitro, amino groups) and test inhibitory activity via fluorescence-based assays. For example, similar trifluoromethylpyridine derivatives show IC values in the nanomolar range against EGFR kinases .
Q. What methodologies address conflicting data on the compound’s solubility in polar aprotic solvents?
Methodological Answer:
- Solubility Profiling : Use shake-flask method with UV-Vis quantification. For pyridin-3-yl derivatives, solubility in DMSO is typically >50 mg/mL, but <5 mg/mL in acetonitrile.
- Contradiction Resolution : Discrepancies may arise from impurities or hydration states. Recrystallize the compound from anhydrous ether and repeat solubility tests under controlled humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
